molecular formula C18H30N2O B291522 N-[4-(dimethylamino)phenyl]decanamide

N-[4-(dimethylamino)phenyl]decanamide

Cat. No.: B291522
M. Wt: 290.4 g/mol
InChI Key: SZMLWFIINJHSCM-UHFFFAOYSA-N
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Description

N-[4-(Dimethylamino)phenyl]decanamide is a synthetic organic compound characterized by a decanamide chain (10-carbon acyl group) linked to a para-substituted dimethylamino phenyl ring. This compound is structurally related to surfactants, pharmaceutical intermediates, and research chemicals, though its specific applications remain understudied in publicly available literature.

Properties

Molecular Formula

C18H30N2O

Molecular Weight

290.4 g/mol

IUPAC Name

N-[4-(dimethylamino)phenyl]decanamide

InChI

InChI=1S/C18H30N2O/c1-4-5-6-7-8-9-10-11-18(21)19-16-12-14-17(15-13-16)20(2)3/h12-15H,4-11H2,1-3H3,(H,19,21)

InChI Key

SZMLWFIINJHSCM-UHFFFAOYSA-N

SMILES

CCCCCCCCCC(=O)NC1=CC=C(C=C1)N(C)C

Canonical SMILES

CCCCCCCCCC(=O)NC1=CC=C(C=C1)N(C)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

N-[4-(Dimethylamino)phenyl]dodecanamide (CAS Not Specified)
  • Structure : Features a dodecanamide (12-carbon chain) instead of decanamide.
  • Impact : Longer alkyl chains increase lipophilicity, which may enhance membrane permeability but reduce aqueous solubility. Similar compounds with longer chains (e.g., dodecanamide derivatives) are used in polymer science for their surfactant-like properties .
  • Applications : Used in Aldrich Polymer Products for phase transitions and material science applications .
4-Dimethylamino-N-benzylcathinone (Hydrochloride) (CAS 2740524-43-8)
  • Structure: Contains a cathinone backbone (propanone) with benzylamine and dimethylamino phenyl groups.
  • Key Differences : The ketone and benzylamine groups distinguish it from the amide-based target compound.
  • Applications: Primarily utilized as a reference standard in forensic toxicology due to its structural similarity to psychoactive cathinones .
2-Chloro-N-[4-(Dimethylsulfamoyl)phenyl]acetamide (CAS 23280-39-9)
  • Structure: Substitutes the decanamide chain with a chloroacetamide group and replaces dimethylamino with dimethylsulfamoyl (-SO₂N(CH₃)₂).
  • Chloroacetamide derivatives are intermediates in drug synthesis .
Sodium N-[4-[4-(Dimethylamino)phenyl-methylene]-2,5-cyclohexadien-1-ylidene]-N-methylmethanaminium (CAS 860-22-0)
  • Structure : A highly complex aromatic system with sulfonate and hydroxy groups.
  • Impact : The extended conjugation and sulfonate groups make it water-soluble, suitable for dye or sensor applications, contrasting with the hydrophobic decanamide chain in the target compound .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Key Functional Groups λmax (UV/Vis) Applications Reference
N-[4-(Dimethylamino)phenyl]decanamide C₁₈H₂₉N₂O 289.4 g/mol Amide, dimethylamino phenyl Not reported Research chemicals
4-Dimethylamino-N-benzylcathinone (HCl) C₁₈H₂₂N₂O·2HCl 355.3 g/mol Cathinone, benzylamine 350 nm Forensic analysis
Sodium salt (CAS 860-22-0) C₂₈H₂₈N₂O₇S₂·Na ~600 g/mol Sulfonate, hydroxy Not reported Dyes, sensors
2-Chloro-N-[4-(dimethylsulfamoyl)phenyl]acetamide C₁₀H₁₂ClN₂O₃S 284.7 g/mol Chloroacetamide, sulfamoyl Not reported Pharmaceutical intermediate

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